2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol is a complex organic compound that belongs to the class of quinazoline derivatives This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the ethanol group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is often emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where quinazoline derivatives are known to be effective.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring and ethanol group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A compound with a similar piperazine ring structure, used as an antihistamine.
Quetiapine: Another piperazine-containing compound, used as an antipsychotic medication.
Quinoxaline Derivatives: These compounds share a similar quinazoline core and have diverse biological activities.
Uniqueness
2-(4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl)ethanol is unique due to its specific combination of a quinazoline core, piperazine ring, and ethanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(6-methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-7-8-19-18(15-16)20(17-5-3-2-4-6-17)23-21(22-19)25-11-9-24(10-12-25)13-14-26/h2-8,15,26H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYOJODICFHKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667786 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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